molecular formula C10H13NO3 B2417530 (S)-alpha-(2-furanylmethyl)-proline CAS No. 1217753-90-6

(S)-alpha-(2-furanylmethyl)-proline

Cat. No.: B2417530
CAS No.: 1217753-90-6
M. Wt: 195.218
InChI Key: UZSKEZVGMIUIDY-JTQLQIEISA-N
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Description

“(S)-alpha-(2-furanylmethyl)-proline” is a compound that belongs to the class of organic compounds known as heteroaromatic compounds . These are compounds containing an aromatic ring where a carbon atom is linked to a hetero atom .


Synthesis Analysis

The synthesis of furan-based compounds has been extensively investigated . Among the synthetic approaches, the use of cartridge catalysts such as RANEY® Cu has shown good efficiency in converting HMF to BHMF . The final aim of this investigation was to develop a one-step procedure to achieve 2,5-bis(hydroxymethyl)tetrahydrofuran directly from HMF .


Chemical Reactions Analysis

The reactions of furan-based compounds with various amines have been described . The reaction of furanone with primary aliphatic amines, as well as with benzylamine and furfurylamine, proceeds readily with an excess of amine .

Scientific Research Applications

  • Plant Abiotic Stress Resistance : Proline, including its derivatives, plays a crucial role in improving plant abiotic stress resistance. It is involved in enzyme and membrane integrity and assists in osmotic adjustment in plants under stress conditions (Ashraf & Foolad, 2007).

  • Biologically Active Compounds Synthesis : Proline, including its analogues, is used in organic synthesis for creating biologically active compounds. It serves as a catalyst in various reactions like aldol, Mannich, and Michael addition, essential for synthesizing drugs and natural products (Kumar & Dwivedi, 2013).

  • Protein and Membrane Stabilization : In biochemistry, proline and its derivatives are known for their role in stabilizing proteins and membranes, particularly under stress conditions (Takagi, 2008).

  • Structural Impact on Proteins : Proline residues, including variants, impact the structure of proteins, such as inducing helix distortion in transmembrane alpha-helices, which is crucial for cellular functions (Cordes, Bright, & Sansom, 2002).

  • Applications in Medicinal Chemistry : Fluoro-hydroxyprolines, derivatives of proline, have significant implications in medicinal chemistry, affecting molecular recognition and protein stability, with applications in targeted protein degradation (Testa et al., 2018).

  • Role in Protein Synthesis : Proline analogues play a unique role in protein synthesis, particularly in the folding and structure of proteins, which is crucial for understanding protein biosynthesis and structure-function relationships (Melnikov et al., 2016).

  • Plant Development and Cell Wall Synthesis : Proline is vital in plant development and cell wall synthesis. It is key in many cell wall proteins, influencing plant development and stress tolerance (Kavi Kishor, Hima Kumari, Sunita, & Sreenivasulu, 2015).

  • Synthesis of Enantiomerically Pure Compounds : Proline is used in the synthesis of enantiomerically pure compounds, important in the development of beta-peptides and other natural products (Chi et al., 2007).

Safety and Hazards

The safety data sheet for a related compound, Ethanethioic acid, S-(2-furanylmethyl) ester, indicates that it is a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Furan-based compounds, also called furanics, have been extensively investigated in the last 10 years as promising building blocks from renewables . They have potential applications in various fields including coordination chemistry, medicinal chemistry, and material sciences . Future developments aim to render these compounds part of the biorefinery market .

Properties

IUPAC Name

(2S)-2-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c12-9(13)10(4-2-5-11-10)7-8-3-1-6-14-8/h1,3,6,11H,2,4-5,7H2,(H,12,13)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSKEZVGMIUIDY-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@](NC1)(CC2=CC=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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